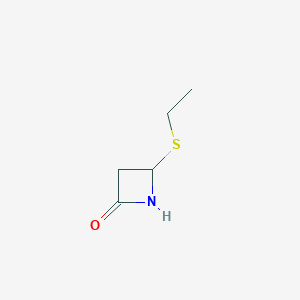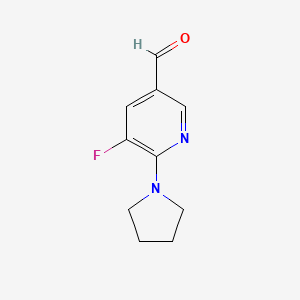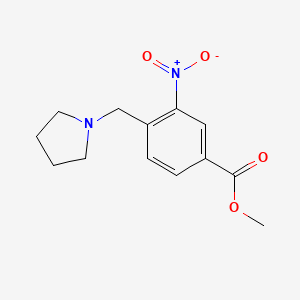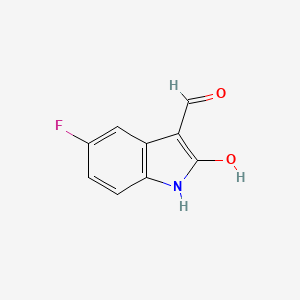![molecular formula C15H22BN3O4 B8499410 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide](/img/structure/B8499410.png)
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is an organic compound that features a boron-containing dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.
Coupling with phenylurea: The dioxaborolane derivative is then coupled with a phenylurea compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, making it useful in drug design. The compound can also participate in various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing compound used in organic synthesis.
Pinacolborane: Another boron-containing compound with applications in organic synthesis and materials science.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in similar applications as a building block in organic synthesis.
Uniqueness
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is unique due to its combination of a dioxaborolane ring with a phenylurea and acetamide group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H22BN3O4 |
|---|---|
Poids moléculaire |
319.17 g/mol |
Nom IUPAC |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide |
InChI |
InChI=1S/C15H22BN3O4/c1-14(2)15(3,4)23-16(22-14)10-5-7-11(8-6-10)19-13(21)18-9-12(17)20/h5-8H,9H2,1-4H3,(H2,17,20)(H2,18,19,21) |
Clé InChI |
DDTNTMVEWHBNCM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n2-(2-Methoxybenzyl)-4h-benzo[d][1,3]oxazine-2,6-diamine](/img/structure/B8499328.png)






![6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8499375.png)


![6-[(4-Aminobenzoyl)oxy]hexyl 4-aminobenzoate](/img/structure/B8499388.png)
![Pyrido[2,3-d]pyrimidine-2,4,6-triamine](/img/structure/B8499402.png)

![4-[(Dibenzylcarbamoyl)amino]benzoic acid](/img/structure/B8499418.png)
